molecular formula C31H48O4 B1256179 Abietospiran

Abietospiran

Cat. No.: B1256179
M. Wt: 484.7 g/mol
InChI Key: ABPDEYSUVLXYCB-MXLLYHKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietospiran is a triterpenoid compound first isolated from the bark of Abies alba (European silver fir) . Structurally, it belongs to the abietane family, characterized by a tetracyclic skeleton with a spiro-linked side chain (Figure 10 in ). Its discovery, alongside desmethylthis compound (a demethylated derivative), has expanded the understanding of bioactive terpenoids in coniferous species . This compound is primarily extracted via hydrodistillation or solvent-based methods, with optimized isolation protocols improving yield and purity .

Properties

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C31H48O4/c1-19-16-30(34-24(19)32)17-20(2)31(35-30)15-12-26(5)22-9-8-21-25(3,4)23(33-7)10-11-28(21)18-29(22,28)14-13-27(26,31)6/h19-23H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,26+,27+,28-,29+,30+,31+/m1/s1

InChI Key

ABPDEYSUVLXYCB-MXLLYHKGSA-N

Isomeric SMILES

C[C@@H]1C[C@]2(C[C@H]([C@@]3(O2)CC[C@@]4([C@@]3(CC[C@]56[C@H]4CC[C@@H]7[C@]5(C6)CC[C@H](C7(C)C)OC)C)C)C)OC1=O

Canonical SMILES

CC1CC2(CC(C3(O2)CCC4(C3(CCC56C4CCC7C5(C6)CCC(C7(C)C)OC)C)C)C)OC1=O

Synonyms

abietospiran

Origin of Product

United States

Comparison with Similar Compounds

Desmethylabietospiran

Structural Differences :
Desmethylthis compound (3) lacks a methyl group present in this compound (1), as confirmed by NMR and mass spectrometry . This modification alters its physicochemical properties, such as solubility and reactivity.

Functional Contrasts :

  • This makes it a candidate for biomedical applications like drug delivery .
  • Biosynthetic Pathways: The demethylation step in desmethylthis compound synthesis suggests divergent enzymatic activity in A.

Other Triterpenoids in Abies alba

While this compound and desmethylthis compound are the most studied, A. alba produces additional triterpenoids (e.g., ursolic acid derivatives). These share the tetracyclic backbone but differ in side-chain functionalization, leading to variations in bioactivity .

Data-Driven Comparative Analysis

Table 1: Structural and Functional Comparison of this compound and Desmethylthis compound

Property This compound Desmethylthis compound
Molecular Formula C₃₀H₄₈O₃ (hypothesized) C₂₉H₄₆O₃ (reported)
Source Abies alba bark Abies alba bark
Isolation Efficiency Improved protocols available Requires specialized extraction
Key Bioactivity Antimicrobial (inferred) Self-gelation
Structural Feature Methylated side chain Demethylated side chain

Research Findings and Implications

  • Seasonal Variability: The yield of this compound and related compounds in A. alba fluctuates seasonally, with higher terpenoid concentrations observed in resin during active growth phases .
  • Pharmacological Potential: While this compound’s bioactivity remains understudied, its structural analogs in other Abies species show anti-inflammatory and antimicrobial effects, suggesting parallel applications .

Critical Analysis of Limitations

  • Data Gaps : Quantitative data on this compound’s bioactivity and pharmacokinetics are sparse, limiting translational research.
  • Methodological Constraints : Most studies rely on small-scale extractions; industrial-scale production challenges are unaddressed .

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